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Compound of Interest

Compound Name: Boc-D-Trp(For)-OH

Cat. No.: B557143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nα-Boc-

N-in-formyl-D-tryptophan (Boc-D-Trp(For)-OH). Due to the limited availability of detailed public

spectroscopic data for this specific compound, this guide presents data from closely related

and structurally similar analogues, namely Boc-D-Trp-OH and Boc-L-Trp-OH. This information

serves as a valuable reference for the characterization and analysis of this protected amino

acid derivative.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for analogues of Boc-D-
Trp(For)-OH. These values provide an expected range for the chemical shifts and vibrational

frequencies for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds
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Compound Solvent Chemical Shift (δ) in ppm

Boc-D-Trp-OH DMSO-d6
Data not available in a detailed

format

Boc-L-Trp-OH DMSO-d6

10.96 (s, 1H, Indole-NH), 7.57

(d, 1H, Ar-H), 7.36 (d, 1H, Ar-

H), 7.26 (s, 1H, Ar-H), 7.01 (t,

1H, Ar-H), 6.97 (t, 1H, Ar-H),

6.71 (d, 1H, NH-Boc), 3.55 (m,

1H, α-CH), 3.28 (dd, 1H, β-

CH₂), 3.06 (dd, 1H, β-CH₂), 1.3

(s, 9H, Boc-CH₃)[1]

Boc-Trp CDCl₃ 7.26 (s, CHCl₃)[2]

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

Compound Solvent Chemical Shift (δ) in ppm

[emim][Boc-Trp] DMSO-d6

172.68, 154.19, 135.18,

121.59, 120.12, 77.36, 60.18,

43.20, 34.35, 29.00, 26.04,

16.51, 13.45[3]

Tryptophan NCA dmso-d6
A diagram is available but

peak list is not provided[4]

Infrared (IR) Spectroscopy
The IR spectrum of a Boc-protected amino acid is characterized by several key absorption

bands. For a solid sample of Boc-D-Trp(For)-OH, measured as a KBr pellet, the following

characteristic peaks are expected.

Table 3: Expected FT-IR Absorption Bands
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 3300-2500 Broad

N-H stretch (Amine/Amide) 3400-3200 Medium

C-H stretch

(Aromatic/Aliphatic)
3100-2850 Medium-Weak

C=O stretch (Formyl) ~1700 Strong

C=O stretch (Boc) ~1690 Strong

C=O stretch (Carboxylic Acid) ~1710 Strong

C=C stretch (Aromatic) 1600-1450 Medium-Weak

N-H bend (Amine/Amide) 1640-1550 Medium

C-O stretch (Carboxylic

Acid/Boc)
1300-1200 Strong

Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of Boc-
D-Trp(For)-OH.

Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula C₁₇H₂₀N₂O₅

Molecular Weight 332.35 g/mol

Expected [M+H]⁺ 333.14

Expected [M+Na]⁺ 355.12

Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of Boc-D-Trp(For)-OH are provided

below.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift

referencing (0 ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled one-dimensional carbon spectrum.

A larger number of scans is typically required due to the low natural abundance of ¹³C.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

The concentration of the sample in KBr should generally be around 1%.

Pellet Formation:
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Transfer the powder to a pellet press and apply pressure to form a thin, transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and

instrumental interferences.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol, acetonitrile, or a mixture with water.

Instrumentation:

A mass spectrometer equipped with an electrospray ionization source is used.

Data Acquisition:

The sample solution is introduced into the ESI source at a constant flow rate.

Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺)

and other adducts (e.g., [M+Na]⁺).

The instrument is typically scanned over a mass range that includes the expected

molecular ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of a protected amino acid like Boc-D-Trp(For)-OH.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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